molecular formula C29H30N2O6S B2627007 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid CAS No. 2137633-33-9

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid

Cat. No. B2627007
CAS RN: 2137633-33-9
M. Wt: 534.63
InChI Key: NWORASURGNVUBU-UHFFFAOYSA-N
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Description

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C29H30N2O6S and its molecular weight is 534.63. The purity is usually 95%.
BenchChem offers high-quality 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

  • Heterocyclic Amino Acid Derivatives

    A study by Dzedulionytė et al. (2021) on the synthesis of heterocyclic amino acid derivatives, including the preparation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, highlights the versatility of these compounds in creating functionalized molecules for potential therapeutic use. This research underscores the chemical flexibility and utility of fluorene and thiophene derivatives in synthesizing complex molecules (Dzedulionytė et al., 2021).

  • Thiophene–Fluorene π-Conjugated Derivatives

    Lukes et al. (2005) explored the synthesis and theoretical characterization of thiophene–fluorene π-conjugated derivatives, indicating the potential of these compounds in the development of electro-optical materials. This research demonstrates the importance of fluorene and thiophene in creating materials with desirable electronic properties (Lukes et al., 2005).

Antimicrobial and Anticancer Activity

  • Bioactive Fluorenes: Research by Hussein et al. (2020) on thiazolidinone and azetidinone analogues based on fluorene moieties showed significant antimicrobial and anticancer activities, particularly against multidrug-resistant strains and certain cancer cell lines. This study emphasizes the potential pharmaceutical applications of fluorene derivatives in treating infections and cancer (Hussein et al., 2020).

Photocatalytic Applications

  • Decarboxylative Arylation of α-Amino Acids: Chen et al. (2019) described the use of 1-(4-(9H-carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile as a photocatalyst for the decarboxylative cross-coupling reaction of α-amino acids or α-oxy carboxylic acids with arylnitriles. This application reveals the photocatalytic capabilities of fluorene derivatives in synthetic organic chemistry, enabling the preparation of a wide range of benzylic amines and ethers (Chen et al., 2019).

properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6S/c1-29(2,3)37-27(34)30-14-18(15-30)31(16-19-12-13-25(38-19)26(32)33)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORASURGNVUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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